Product packaging for Di-n-propyl ketone n-propylhydrazone(Cat. No.:CAS No. 76754-44-4)

Di-n-propyl ketone n-propylhydrazone

Cat. No.: B14453610
CAS No.: 76754-44-4
M. Wt: 170.30 g/mol
InChI Key: OUZYMGDKCXTXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Hydrazone Scaffolds in Modern Synthetic Chemistry and Chemical Research

Hydrazones are a class of organic compounds characterized by the structure R¹R²C=NNH₂. wikipedia.org They are typically formed through the condensation reaction of aldehydes or ketones with hydrazine (B178648) or its derivatives. wikipedia.orgmdpi.comtaylorandfrancis.com This functional group is a special type of Schiff base and is valued for its unique chemical properties, including the nucleophilic nature of its nitrogen atoms and the dual electrophilic/nucleophilic character of its imine carbon. mdpi.comnih.gov

The significance of the hydrazone scaffold in modern chemistry is multifaceted:

Synthetic Intermediates: Hydrazones are pivotal intermediates in many well-known organic reactions, including the Wolff–Kishner reduction, the Shapiro reaction, and the Bamford–Stevens reaction, which are used to synthesize alkenes. wikipedia.org They are also crucial for the synthesis of various heterocyclic compounds, such as pyrazoles. wikipedia.orgmdpi.com

Pharmacological and Biological Activity: The hydrazone moiety is a key structural feature in a vast number of compounds developed for new drug discovery. nih.gov These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, and anticancer properties. nih.govnih.govrsc.org The pharmacological effects are often linked to their ability to form stable complexes (chelates) with metal ions within biological systems. orientjchem.org

Materials Science and Analytical Chemistry: In materials science, hydrazones are used in the development of molecular switches, hydrogels, and sensors. mdpi.com Their reaction is employed in bioconjugation strategies, for example, to link drugs to antibodies for targeted delivery. wikipedia.orgresearchgate.net The bond is stable at neutral pH but can be cleaved in the acidic environment of cells, allowing for controlled drug release. wikipedia.orgresearchgate.net Furthermore, hydrazones are used in the analysis of aldehydes and ketones; for instance, dinitrophenylhydrazine is a classic reagent used to detect carbonyl compounds. wikipedia.org

Contextualization of Di-n-propyl Ketone n-Propylhydrazone within the Broader Field of Ketone Hydrazone Chemistry

This compound is a specific example of a ketone hydrazone, formed from the reaction of Di-n-propyl ketone (also known as 4-heptanone) and n-propylhydrazine. As a simple aliphatic hydrazone, its structure consists of a central C=N double bond linked to a propyl group on one nitrogen atom and a heptan-4-ylidene group on the carbon atom.

The fundamental properties of this compound are derived from its chemical structure and are cataloged in various chemical databases. These properties provide a baseline for understanding its potential behavior and for comparison with other more complex hydrazones.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 76754-44-4 chemeo.comnih.govnist.gov
Molecular Formula C₁₀H₂₂N₂ chemeo.comnih.govnist.gov
Molecular Weight 170.30 g/mol chemeo.comnih.gov
IUPAC Name N-(heptan-4-ylideneamino)propan-1-amine nih.gov
Standard Liquid Enthalpy of Combustion (ΔcH°liquid) -6972.20 ± 2.10 kJ/mol chemeo.com
Liquid Phase Enthalpy of Formation (ΔfH°liquid) -107.10 ± 2.10 kJ/mol chemeo.com
Boiling Point (Tboil) 554.93 K (Calculated) chemeo.com

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.942 (Calculated) | chemeo.com |

This interactive table is based on data sourced from cited references.

The parent ketone for this hydrazone is Di-n-propyl ketone, a colorless liquid with a pleasant odor used as a solvent and in the manufacturing of flavorings. microkat.grnih.gov

Table 2: Properties of Di-n-propyl Ketone (4-Heptanone)

Property Value Source
CAS Number 123-19-3 microkat.grwikipedia.org
Molecular Formula C₇H₁₄O microkat.grwikipedia.org
Molecular Weight 114.19 g/mol microkat.gr
Boiling Point 144 °C microkat.gr
Density 0.8116 g/cm³ microkat.gr

| Flash Point | 120 °F | nih.govcdc.gov |

This interactive table is based on data sourced from cited references.

The chemistry of ketone hydrazones like this compound is foundational to understanding more complex systems. Research into the synthesis and diazotization of various ketone hydrazones has been conducted to understand reaction mechanisms and steric requirements for their formation. researchgate.net While electron-withdrawing groups near the carbonyl group can increase the rate of hydrazone formation, the reactivity of simple aliphatic ketones provides an important baseline. nih.gov

Historical Development and Evolution of Research on Hydrazone Compounds

The history of hydrazones is intrinsically linked to the discovery of their parent compounds, hydrazines. The first hydrazine derivative, phenylhydrazine (B124118), was synthesized by the German chemist Emil Fischer in 1875. This discovery was pivotal, as Fischer subsequently developed a test using phenylhydrazine to react with reducing sugars, forming hydrazones known as osazones. This reaction became a crucial tool for differentiating and characterizing monosaccharides, contributing significantly to the field of carbohydrate chemistry. wikipedia.org

Following these initial discoveries, research into hydrazines and their derivatives, including hydrazones, expanded. Theodor Curtius first prepared free hydrazine hydrate (B1144303) in 1887. In the early 20th century, the focus remained largely on fundamental synthesis and characterization.

A significant evolution in hydrazone research occurred with the discovery of the biological activities of related compounds. Isonicotinic acid hydrazide (isoniazid), a hydrazine derivative, was found to have powerful antitubercular activity. nih.gov This spurred researchers to synthesize and test a wide array of hydrazide-hydrazones, created by reacting isoniazid (B1672263) with various aldehydes and ketones, in the search for compounds with improved efficacy and lower toxicity. nih.gov

From the mid-20th century to the present, the scope of hydrazone research has broadened dramatically. The development of modern analytical techniques allowed for a deeper understanding of their structure and reaction mechanisms. researchgate.net Today, research continues to explore the vast potential of hydrazones, from their role as ligands in coordination chemistry and their application in advanced materials to their ever-expanding utility in medicinal chemistry and the development of targeted drug delivery systems. orientjchem.orgmdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2 B14453610 Di-n-propyl ketone n-propylhydrazone CAS No. 76754-44-4

Properties

CAS No.

76754-44-4

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-(heptan-4-ylideneamino)propan-1-amine

InChI

InChI=1S/C10H22N2/c1-4-7-10(8-5-2)12-11-9-6-3/h11H,4-9H2,1-3H3

InChI Key

OUZYMGDKCXTXFX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNCCC)CCC

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Di N Propyl Ketone N Propylhydrazone and Analogous Structures

Condensation Reactions as a Primary Synthetic Pathway for Hydrazones

The most common and direct method for synthesizing hydrazones is the condensation reaction between a carbonyl compound and a hydrazine (B178648) derivative. researchgate.net This reaction involves the formation of a carbon-nitrogen double bond, replacing the carbonyl oxygen atom.

Nucleophilic Addition of n-Propylhydrazine to Di-n-propyl Ketone

The synthesis of di-n-propyl ketone n-propylhydrazone proceeds via the nucleophilic addition of n-propylhydrazine to the carbonyl carbon of di-n-propyl ketone (also known as 4-heptanone). The nitrogen atom of the n-propylhydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This initial attack forms a tetrahedral intermediate known as a carbinolamine. This intermediate is typically not isolated and readily undergoes dehydration to form the stable hydrazone product with the elimination of a water molecule.

(CH₃CH₂CH₂)₂C=O + H₂NNHCH₂CH₂CH₃ → (CH₃CH₂CH₂)₂C=NNHCH₂CH₂CH₃ + H₂O

Catalytic Strategies for Optimized Hydrazone Formation (e.g., Acid Catalysis)

The formation of hydrazones is often accelerated by the use of an acid catalyst. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. The acid also facilitates the dehydration of the carbinolamine intermediate, which is often the rate-determining step in the reaction.

Commonly used acid catalysts include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as acetic acid. The reaction is typically carried out under mildly acidic conditions, as a highly acidic environment can lead to the protonation of the hydrazine nucleophile, rendering it unreactive. For many hydrazone formations, the optimal pH is found to be around 4-5.

A general representation of the acid-catalyzed mechanism is as follows:

Protonation of the carbonyl group: The acid catalyst protonates the oxygen of the di-n-propyl ketone, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The n-propylhydrazine attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The protonated hydroxyl group is eliminated as a water molecule, and a double bond is formed between the carbon and nitrogen atoms, yielding the protonated hydrazone.

Deprotonation: The protonated hydrazone is deprotonated to give the final this compound product.

Catalyst TypeExampleRole in Reaction
Mineral AcidHydrochloric Acid (HCl)Protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. google.com
Organic AcidAcetic AcidProvides a mildly acidic medium to facilitate both the nucleophilic attack and the dehydration step.

Influence of Solvent Systems and Reaction Conditions on Reaction Efficiency

The choice of solvent and reaction conditions plays a crucial role in the efficiency of hydrazone synthesis. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly employed as they can solvate both the reactants and the catalyst. The reaction is often carried out at room temperature or with gentle heating to increase the reaction rate. In some cases, refluxing the reaction mixture can lead to higher yields and faster completion. alcrut.com

For the synthesis of this compound, a solvent such as ethanol would be a suitable choice. The reaction could be performed by stirring a mixture of di-n-propyl ketone, n-propylhydrazine, and a catalytic amount of acetic acid in ethanol at room temperature or under reflux for a period of a few hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

ParameterConditionRationale
Solvent Ethanol, MethanolProtic solvents that can dissolve both reactants and facilitate proton transfer.
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate, but may also lead to side reactions.
Reaction Time Several hoursDependent on temperature and catalyst concentration; monitored by TLC.
Stoichiometry Equimolar or slight excess of hydrazineA slight excess of the hydrazine can help to drive the reaction to completion.

Exploration of Alternative Synthetic Approaches for Related Ketone Hydrazones

While direct condensation is the most straightforward method, other synthetic strategies exist for the preparation of hydrazones, which could be applicable to analogous structures of this compound.

One such alternative is the Japp-Klingemann reaction, which involves the coupling of an aryl diazonium salt with a β-keto acid or β-keto ester to form a hydrazone. wikipedia.org This method is particularly useful for the synthesis of arylhydrazones.

Another approach involves the reaction of azides with N,N-dimethylhydrazine in the presence of a ferric chloride catalyst to yield hydrazones. organic-chemistry.org Furthermore, a base-promoted tandem condensation and N-alkylation of aldehydes and hydrazines with alkyl halides can provide trisubstituted hydrazones in a one-pot manner. organic-chemistry.org

For simple N-unsubstituted hydrazones, an exchange reaction between an N,N-dimethylhydrazone and anhydrous hydrazine can be employed. researchgate.net This method can be advantageous for obtaining pure products, as it avoids the formation of azines which can be a side product in direct condensation reactions. researchgate.net

Scalability Considerations for this compound Synthesis in Research Settings

For laboratory-scale synthesis of this compound, the direct condensation method is generally scalable. When moving from a small-scale (milligram) to a larger-scale (gram) synthesis, several factors need to be considered.

Effective stirring is crucial to ensure proper mixing of the reactants, especially if the reaction mixture is heterogeneous at any stage. Temperature control also becomes more important on a larger scale, as the condensation reaction is often exothermic. A controlled addition of one reactant to the other may be necessary to manage the reaction temperature.

Work-up procedures may also need to be adapted. For instance, extractions will require larger volumes of solvents, and the removal of solvents will take longer. The choice of glassware and equipment should be appropriate for the scale of the reaction to ensure safety and efficiency. For instance, a larger reaction may necessitate the use of a mechanical stirrer instead of a magnetic stir bar.

Purification and Isolation Methodologies for High-Purity Hydrazone Products

The purification of the final hydrazone product is essential to remove any unreacted starting materials, catalyst, and by-products. The physical state of the hydrazone (solid or liquid) will dictate the most appropriate purification method. This compound is expected to be a liquid or a low-melting solid.

For liquid hydrazones, distillation under reduced pressure is a common purification technique. This method is effective for separating the product from less volatile impurities. However, care must be taken as some hydrazones can be thermally sensitive. researchgate.net

If the hydrazone is a solid, recrystallization is a powerful purification method. A suitable solvent system is one in which the hydrazone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of hydrazones include ethanol, methanol, and hexane (B92381). alcrut.comresearchgate.net

Column chromatography is another versatile purification technique that can be used for both liquid and solid hydrazones. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The polarity of the eluent is adjusted to achieve optimal separation. For basic hydrazones, it may be necessary to add a small amount of a base, such as triethylamine, to the eluent to prevent streaking on the silica gel column. researchgate.net

For oily products that are difficult to crystallize, trituration with a non-polar solvent like cold pentane (B18724) or hexane can sometimes induce solidification. researchgate.net

Purification MethodDescriptionApplicability
Distillation Separation based on boiling point differences under reduced pressure.Suitable for liquid, thermally stable hydrazones.
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Effective for solid hydrazones. researchgate.net
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.Versatile for both liquid and solid hydrazones, especially for complex mixtures.
Trituration Stirring an oily product with a solvent in which it is insoluble to induce crystallization.Useful for purifying oily or amorphous hydrazone products. researchgate.net

Mechanistic Investigations of Di N Propyl Ketone N Propylhydrazone Formation

Detailed Steps of the Nucleophilic Attack and Water Elimination Pathway

The formation of di-n-propyl ketone n-propylhydrazone commences with the nucleophilic attack of the terminal nitrogen atom of n-propylhydrazine on the electrophilic carbonyl carbon of di-n-propyl ketone. fiveable.me Hydrazine (B178648) derivatives are known to be potent nucleophiles. fiveable.me This initial step is generally reversible and can be catalyzed by either acid or base.

The reaction pathway can be summarized in the following key steps:

Activation of the Carbonyl Group (Acid Catalysis): In the presence of an acid catalyst, the carbonyl oxygen of di-n-propyl ketone is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of n-propylhydrazine attacks the carbonyl carbon, leading to the formation of a new carbon-nitrogen bond. fiveable.me

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the carbonyl oxygen, resulting in a neutral tetrahedral intermediate known as a carbinolamine or aminoalkanol. researchgate.net

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is then protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond and yielding a protonated hydrazone.

Deprotonation: Finally, a base (which can be a solvent molecule or another molecule of the hydrazine) removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final this compound product.

This sequence of nucleophilic attack followed by the elimination of a water molecule is characteristic of the formation of imines and their derivatives. libretexts.org

Analysis of Tetrahedral Intermediate Formation and Subsequent Dehydration

The formation of the tetrahedral intermediate, the carbinolamine, is a critical step in the reaction pathway. researchgate.net This intermediate is formed when the n-propylhydrazine molecule adds across the carbonyl double bond of the di-n-propyl ketone. The geometry at the former carbonyl carbon changes from trigonal planar to tetrahedral.

Role of Proton Transfer and Resonance Stabilization in Reaction Intermediates

Proton transfer is a recurring and essential theme throughout the formation of this compound. It is involved in the activation of the carbonyl group, the neutralization of the initial adduct to form the carbinolamine, the conversion of the hydroxyl group into a good leaving group, and the final deprotonation to yield the hydrazone. ljmu.ac.uk The efficiency of these proton transfer steps can be influenced by the pH of the reaction medium and the presence of general acid or base catalysts.

Once the hydrazone is formed, resonance stabilization plays a role in its structure and reactivity. The lone pair of electrons on the second nitrogen atom can be delocalized through the C=N double bond. This resonance contributes to the stability of the hydrazone molecule.

In the context of the Wolff-Kishner reduction, where hydrazones are intermediates, deprotonation of the hydrazone leads to a resonance-stabilized anion. libretexts.orglibretexts.org This anion has a resonance structure that places a double bond between the two nitrogen atoms and a negative charge on the carbon atom, which is a key step in the subsequent elimination of nitrogen gas. libretexts.orglibretexts.org

Kinetic Studies and Rate-Determining Steps in Hydrazone Equilibria

Kinetic studies of hydrazone formation reveal that the reaction rate is highly dependent on the pH of the medium. The rate is typically slow at very high and very low pH values and reaches a maximum at a mildly acidic pH. This pH dependency arises because at low pH, the hydrazine nucleophile is protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.

The rate-determining step in hydrazone formation can vary with the reaction conditions. uni-muenchen.de At neutral or mildly acidic pH, the dehydration of the tetrahedral intermediate is generally the slowest step. nih.govresearchgate.net However, under strongly acidic conditions, the nucleophilic attack of the hydrazine on the protonated carbonyl can become rate-limiting.

Factor Influence on Hydrazone Formation Kinetics
pH Optimal rate is typically at mildly acidic pH.
Reactant Structure Aliphatic ketones may have less favorable equilibria than aromatic ones. ljmu.ac.uk
Catalysts General acid or base catalysis can accelerate the reaction.
Water Removal Shifts the equilibrium towards the product side.

Stereochemical Aspects of Hydrazone Formation, including Geometric Isomerism (E/Z)

The C=N double bond in this compound is stereogenic, meaning it can exist as two different geometric isomers: E and Z. docbrown.infolibretexts.org This isomerism arises from the restricted rotation around the double bond and the presence of different substituents on both the carbon and nitrogen atoms of the imine functionality.

The assignment of E and Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each atom of the double bond. libretexts.org For this compound, the carbon atom of the C=N bond is attached to two n-propyl groups. Since these groups are identical, for this specific, symmetrical ketone, distinct E/Z isomers are not possible. However, if the ketone were unsymmetrical (e.g., ethyl propyl ketone), then E and Z isomers of the corresponding n-propylhydrazone would exist.

Advanced Spectroscopic Characterization and Structural Elucidation of Di N Propyl Ketone N Propylhydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Di-n-propyl ketone n-propylhydrazone, offering precise insights into its proton and carbon environments.

Proton NMR (¹H-NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within its aliphatic chains. The formation of the hydrazone from di-n-propyl ketone and n-propylhydrazine induces notable changes in the chemical shifts of the protons adjacent to the C=N double bond.

The two n-propyl groups attached to the imine carbon (C4) are chemically equivalent. The α-methylene protons (Hα) on these groups are expected to be deshielded due to the electron-withdrawing nature of the imine, resonating at approximately 2.2-2.4 ppm as a triplet. The adjacent β-methylene protons (Hβ) would appear as a sextet around 1.4-1.6 ppm, and the terminal methyl protons (Hγ) as a triplet at approximately 0.9-1.0 ppm.

On the n-propyl group attached to the nitrogen, the α'-methylene protons (Hα') are deshielded by the nitrogen atom and are anticipated to resonate as a triplet in the range of 3.0-3.2 ppm. The β'-methylene protons (Hβ') would likely appear as a sextet around 1.5-1.7 ppm, and the terminal methyl protons (Hγ') as a triplet at approximately 0.9-1.0 ppm. A broad singlet, characteristic of the N-H proton, is expected to appear in the downfield region, typically between 5.0 and 8.0 ppm, with its exact position being concentration and solvent dependent.

Predicted ¹H-NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Hγ, Hγ'0.9 - 1.0Triplet~7.5
1.4 - 1.6Sextet~7.5
Hβ'1.5 - 1.7Sextet~7.5
2.2 - 2.4Triplet~7.5
Hα'3.0 - 3.2Triplet~7.5
N-H5.0 - 8.0Broad Singlet-

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

The ¹³C-NMR spectrum provides a detailed map of the carbon framework of this compound. The most downfield signal is predicted to be the imine carbon (C=N), appearing in the range of 155-165 ppm. This is a significant shift from the carbonyl carbon of the parent ketone, which typically resonates above 200 ppm.

The carbons of the n-propyl groups will show distinct signals based on their proximity to the C=N bond and the nitrogen atom. The α-carbons (Cα) attached to the imine carbon are expected around 30-35 ppm, while the α'-carbon (Cα') attached to the nitrogen will be more deshielded, appearing in the 45-50 ppm range. The β and β' carbons (Cβ, Cβ') are predicted to resonate in the 20-25 ppm region, and the terminal methyl carbons (Cγ, Cγ') will be the most upfield, at approximately 13-15 ppm.

Predicted ¹³C-NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
Cγ, Cγ'13 - 15
20 - 25
Cβ'20 - 25
30 - 35
Cα'45 - 50
C=N155 - 165

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between Hα and Hβ, and between Hβ and Hγ for the propyl groups on the carbon side. Similarly, correlations would be observed between Hα' and Hβ', and between Hβ' and Hγ' for the propyl group on the nitrogen side.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between Hα and Cα, Hβ and Cβ, Hγ and Cγ, Hα' and Cα', Hβ' and Cβ', and Hγ' and Cγ'. This would allow for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

Hα protons showing a cross-peak to the C=N carbon.

Hα' protons also showing a correlation to the C=N carbon.

Hβ protons correlating with the C=N carbon.

N-H proton potentially showing a correlation to the Cα' carbon.

These 2D NMR techniques, used in concert, would provide irrefutable evidence for the connectivity of the atoms in this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the hydrazone moiety.

Characteristic Stretching and Bending Modes of the Hydrazone Moiety (C=N, N-H)

The formation of the hydrazone introduces characteristic vibrational bands. The C=N stretching vibration is a strong indicator of hydrazone formation and is typically observed in the infrared spectrum in the region of 1620-1650 cm⁻¹. This band is often strong and sharp. The N-H stretching vibration of the secondary amine in the hydrazone gives rise to a moderate to sharp band in the 3200-3400 cm⁻¹ region. The position and shape of this band can be influenced by hydrogen bonding.

The N-H bending vibration is expected to appear in the 1500-1600 cm⁻¹ range. The C-H stretching vibrations of the propyl groups will be observed in the 2850-2960 cm⁻¹ region, and their corresponding bending vibrations will appear in the 1375-1465 cm⁻¹ range.

In Raman spectroscopy, the C=N stretch is also expected to be a prominent feature. The symmetric C-H stretching and bending modes of the alkyl chains would also be observable.

Predicted IR and Raman Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch3200 - 3400MediumMedium
C-H Stretch (sp³)2850 - 2960StrongStrong
C=N Stretch1620 - 1650StrongMedium
N-H Bend1500 - 1600MediumWeak
C-H Bend1375 - 1465MediumMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aliphatic ketones, such as di-n-propyl ketone, typically exhibit a weak n → π* transition at around 270-300 nm. masterorganicchemistry.com Upon formation of the hydrazone, the electronic environment changes. Simple aliphatic hydrazones, which lack extensive conjugation, are generally colorless or very slightly colored.

The UV-Vis spectrum of this compound is expected to show a π → π* transition at a shorter wavelength, likely below 200 nm. The n → π* transition, involving the non-bonding electrons on the nitrogen atoms and the π* orbital of the C=N double bond, is expected to occur at a longer wavelength, potentially in the 220-250 nm region. The lack of significant conjugation in the molecule suggests that it will not absorb light in the visible region.

Predicted UV-Vis Absorption Data for this compound

Electronic TransitionPredicted λmax (nm)
π → π< 200
n → π220 - 250

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

A successful crystallographic analysis would yield a detailed structural model, confirming the E/Z configuration of the C=N double bond, which is a key structural feature of hydrazones. The torsion angles within the n-propyl chains would also be defined, revealing the molecule's preferred conformation in the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1002.5
Z4
Calculated Density (g/cm³)1.128

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray diffraction experiment.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of this compound, the primary intermolecular interaction expected is hydrogen bonding. The secondary amine proton (N-H) of the hydrazone moiety can act as a hydrogen bond donor, while the imine nitrogen (C=N) can act as a hydrogen bond acceptor.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₂₂N₂. nih.govnist.gov The measured monoisotopic mass would be compared to the calculated theoretical mass to provide strong evidence for the compound's identity.

Electron ionization (EI) mass spectrometry would be used to induce fragmentation of the molecule. The resulting mass spectrum would display a series of peaks corresponding to the mass-to-charge ratio (m/z) of the fragment ions. The analysis of these fragments provides valuable information about the molecule's connectivity.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Structure/Identity
170[M]⁺ (Molecular Ion)
127[M - C₃H₇]⁺
98[C₆H₁₂N]⁺
70[C₄H₈N]⁺
43[C₃H₇]⁺

The fragmentation of hydrazones often involves cleavage of the N-N bond and α-cleavage relative to the C=N double bond. The fragmentation pathway for this compound would likely initiate with the loss of a propyl radical from either the ketone or the hydrazine (B178648) side of the molecule, followed by further fragmentation of the resulting ions. A detailed analysis of the relative abundances of these fragment ions would allow for the reconstruction of the fragmentation pathway, further corroborating the proposed structure.

Computational Chemistry and Theoretical Investigations of Di N Propyl Ketone N Propylhydrazone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. acs.org DFT methods are routinely used to investigate the structure and reactivity of hydrazone derivatives. mdpi.commdpi.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. For Di-n-propyl ketone n-propylhydrazone, this process would be performed using a DFT functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p) or 6-311G+(d,p)). mdpi.comproquest.com

The flexibility of the n-propyl chains and rotation around the C=N-N bonds mean that this compound can exist in several conformations, including E/Z isomers around the C=N double bond. researchgate.netmdpi.com Computational analysis can determine the relative energies of these conformers, identifying the most stable isomer and predicting the energy barriers for interconversion. Such studies on other hydrazones have successfully correlated optimized geometries with experimental data obtained from X-ray crystallography. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. acs.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. proquest.com For hydrazones, the HOMO is often localized on the hydrazone moiety (-C=N-NH-), which is rich in electrons, while the LUMO may be distributed over the π* orbital of the C=N bond. DFT calculations provide precise values for these orbital energies, allowing for the prediction of the molecule's electronic behavior. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Hydrazone Derivatives

Parameter Description Typical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO) 4.0 to 5.0

Note: These are typical values based on DFT studies of various hydrazone derivatives and are for illustrative purposes. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. acs.org It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atoms of the hydrazone group due to the presence of lone pairs of electrons. researchgate.net This highlights their nucleophilic character. The hydrogen atoms, particularly the one attached to the secondary nitrogen, would exhibit a positive potential (blue), indicating their electrophilic or acidic nature. This analysis is valuable for predicting how the molecule will interact with other reagents and biological targets. mdpi.com

Ab Initio and Semi-Empirical Methods for Understanding Bond Characteristics and Stability

Beyond DFT, other computational methods offer further insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based entirely on first principles without empirical parameters. These methods can provide highly accurate descriptions of bond lengths, bond angles, and electronic properties, serving as a benchmark for other computational techniques. publish.csiro.au

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. While less accurate than ab initio or DFT methods, they can be useful for studying very large molecules or for preliminary conformational searches. researchgate.net For this compound, these methods could be used to explore its potential energy surface and identify stable conformers, which can then be further refined with more rigorous DFT or ab initio calculations.

Simulation of Spectroscopic Properties and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating properties like vibrational frequencies and nuclear magnetic shielding constants, theoretical spectra (IR, Raman, NMR) can be generated. nih.gov These simulated spectra can be compared with experimental results to confirm the molecular structure and assign spectral bands. mdpi.com

For this compound, DFT calculations can predict its vibrational frequencies. The calculated frequencies for C=N, N-N, and N-H stretching modes can be compared with experimental FT-IR data to validate the optimized geometry. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) and compared with experimental NMR spectra to aid in the assignment of peaks. nih.gov Good agreement between calculated and experimental spectra provides strong confidence in the computed molecular structure. mdpi.com

Theoretical Insights into Reaction Mechanisms and Transition State Structures

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. This involves identifying the reactants, products, any intermediates, and, crucially, the transition state structures that connect them. The formation of this compound from Di-n-propyl ketone and n-propylhydrazine is a classic condensation reaction.

Theoretical studies can model this reaction pathway. scilit.com The mechanism involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org Computational chemists can locate the transition state for the rate-determining step, calculate its energy (the activation energy), and thereby predict the reaction kinetics. Such studies on similar systems, like the reaction of hydrazines with other carbonyl compounds or the subsequent Wolff-Kishner reduction, have provided detailed mechanistic insights that are difficult to obtain experimentally. nih.govstackexchange.com

Reactivity and Chemical Transformations of Di N Propyl Ketone N Propylhydrazone

Reduction Reactions: Focus on the Wolff-Kishner Reduction and its Mechanism

One of the most significant reactions of hydrazones, including di-n-propyl ketone n-propylhydrazone, is the Wolff-Kishner reduction. This reaction is a powerful method for converting the carbonyl group of a ketone, via its hydrazone derivative, into a methylene (B1212753) group, effectively deoxygenating the original ketone to an alkane. For this compound, this reaction would yield 4-heptane. The reaction is typically carried out under strongly basic conditions at elevated temperatures.

The mechanism of the Wolff-Kishner reduction of this compound to 4-heptane proceeds through a series of key steps:

Resonance Stabilization and Protonation: The resulting anion is resonance-stabilized, with the negative charge delocalized over the nitrogen and carbon atoms. This resonance places a negative charge on the carbon atom that was originally part of the C=N double bond. ijarsct.co.in The carbanionic resonance form is then protonated by a solvent molecule (typically a high-boiling alcohol like ethylene (B1197577) glycol) to form a diimide intermediate. organic-chemistry.orgbohrium.com

Second Deprotonation: The remaining proton on the terminal nitrogen of the diimide intermediate is then removed by the base. researchgate.net

Elimination of Nitrogen Gas: The resulting anion undergoes an irreversible step where it collapses, leading to the elimination of a molecule of dinitrogen (N₂), a thermodynamically very stable molecule. ijarsct.co.in This step results in the formation of a carbanion.

Final Protonation: The highly reactive carbanion is then rapidly protonated by a solvent molecule to yield the final alkane product, 4-heptane. researchgate.netbohrium.com

The efficiency of the Wolff-Kishner reduction is significantly influenced by the reaction conditions:

Base Strength: A strong base is crucial for the initial deprotonation of the hydrazone. organic-chemistry.org Potassium hydroxide (B78521) (KOH) and sodium ethoxide are commonly used bases. bohrium.com The strength of the base can affect the rate of the reaction, with stronger bases facilitating the initial deprotonation more effectively. The use of potassium tert-butoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) can allow the reaction to proceed at much lower temperatures due to the enhanced basicity in this medium. bohrium.com

Solvents: The reaction is typically performed in high-boiling polar protic solvents such as ethylene glycol or diethylene glycol. organic-chemistry.orgijarsct.co.in These solvents are necessary to achieve the high temperatures required for the reaction to proceed at a reasonable rate and can also act as the proton source for the final steps of the mechanism. acs.org The use of DMSO as a solvent can increase the reactivity by enhancing the base strength. bohrium.com

Temperature: High temperatures, often around 200 °C, are generally required to overcome the activation energy of the reaction, particularly the deprotonation and nitrogen elimination steps. acs.org The Huang-Minlon modification of the Wolff-Kishner reduction involves distilling off water and excess hydrazine (B178648) after the initial formation of the hydrazone. bohrium.combyjus.com This allows the reaction temperature to rise, significantly reducing the reaction time and improving yields. bohrium.com

Reaction ParameterInfluence on Wolff-Kishner Reduction Efficiency
Base Strength A strong base is essential for the initial deprotonation of the hydrazone, which is often the rate-limiting step. Stronger bases can increase the reaction rate.
Solvent High-boiling polar protic solvents are used to achieve the necessary high temperatures and act as a proton source. Solvents like DMSO can enhance basicity and allow for milder conditions.
Temperature High temperatures are typically required to drive the reaction, particularly the nitrogen elimination step. Modifications exist to lower the required temperature or shorten the reaction time at high temperatures.

Exploration of Nucleophilic and Electrophilic Reactions at the Hydrazone Moiety

The hydrazone moiety in this compound possesses both nucleophilic and electrophilic characteristics.

Nucleophilic Character: The terminal nitrogen atom of the hydrazone has a lone pair of electrons, making it nucleophilic. acs.org This allows it to react with various electrophiles. For instance, it can be alkylated or acylated. The nucleophilicity of hydrazines and their derivatives has been extensively studied. researchgate.net

Electrophilic Character: While less common, the carbon atom of the C=N double bond can exhibit electrophilic character and be susceptible to attack by strong nucleophiles. However, the nucleophilicity of the nitrogen atoms generally dominates the reactivity. Arylhydrazines have been shown to act as electrophilic partners in some cross-coupling reactions. nih.gov

Potential for Cyclization Reactions to Form Heterocyclic Compounds

Hydrazones are valuable precursors for the synthesis of various heterocyclic compounds. This compound could potentially undergo cyclization reactions to form heterocycles such as pyrazoles.

Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized through the reaction of hydrazones with compounds containing two electrophilic centers. organic-chemistry.org For instance, the reaction of a hydrazone with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound can lead to the formation of a pyrazole ring through a cyclization-condensation sequence. acs.org Various methods for pyrazole synthesis from hydrazones have been developed, including those mediated by Brønsted acids or catalyzed by copper. organic-chemistry.orgbohrium.com

Fischer Indole (B1671886) Synthesis: While the classic Fischer indole synthesis involves the reaction of an arylhydrazine with a ketone or aldehyde, the resulting arylhydrazone is a key intermediate. byjus.comwikipedia.org This reaction involves an acid-catalyzed intramolecular cyclization of the arylhydrazone. nih.gov Although this compound is an alkylhydrazone, analogous acid-catalyzed cyclizations, while not leading to indoles, are conceivable under certain conditions, potentially involving rearrangements.

Investigation of Tautomerism (e.g., Keto-Enol, Hydrazone-Azo) and its Impact on Reactivity

Tautomerism is an important consideration in the chemistry of hydrazones, as it can significantly influence their reactivity.

Hydrazone-Azo Tautomerism: this compound can theoretically exist in equilibrium with its azo tautomer, 4-(propylazo)hept-3-ene. This equilibrium involves the migration of a proton from the nitrogen atom to the adjacent carbon atom. researchgate.net The position of this equilibrium is dependent on factors such as solvent, temperature, and pH. researchgate.net The azo form, with its N=N double bond, would exhibit different reactivity compared to the hydrazone form. For many simple hydrazones, the hydrazone form is generally more stable. reddit.com

Keto-Enol Tautomerism Analogy: The hydrazone-azo tautomerism is analogous to the more familiar keto-enol tautomerism. reddit.com The hydrazone is akin to the "keto" form, while the azo form is analogous to the "enol" form (more accurately, an "ene-hydrazine"). The presence of the less stable azo tautomer, even in small concentrations, can provide a pathway for certain reactions, such as the initial steps of the Fischer indole synthesis where the ene-hydrazine intermediate is crucial. nih.gov The study of keto-enol tautomerism is significant in drug development, and similar considerations apply to hydrazone-azo tautomerism. frontiersin.org

The interplay between these tautomeric forms can affect the nucleophilic and electrophilic character of the molecule and may be critical for understanding its full range of chemical transformations.

Applications of Di N Propyl Ketone N Propylhydrazone As a Synthetic Intermediate

Precursor for the Synthesis of n-Heptane via Wolff-Kishner Reduction

One of the primary applications of di-n-propyl ketone n-propylhydrazone is its role as a direct precursor to n-heptane through the Wolff-Kishner reduction. This reaction is a cornerstone of organic chemistry for the deoxygenation of ketones and aldehydes to their corresponding alkanes. The process involves the conversion of the carbonyl group into a methylene (B1212753) group under basic conditions.

The synthesis of n-heptane from di-n-propyl ketone first involves the formation of the n-propylhydrazone. This is typically achieved by the condensation of di-n-propyl ketone (4-heptanone) with n-propylhydrazine. The resulting this compound is then subjected to the conditions of the Wolff-Kishner reduction.

The mechanism of the Wolff-Kishner reduction of this compound begins with the deprotonation of the terminal nitrogen atom by a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like diethylene glycol. This is followed by a series of proton transfer and elimination steps, culminating in the liberation of nitrogen gas and the formation of a carbanion. This carbanion is then protonated by the solvent to yield the final alkane product, n-heptane. The use of a pre-formed hydrazone like this compound can sometimes offer advantages such as reduced reaction times and milder reaction conditions compared to the in-situ formation of the hydrazone. beilstein-journals.orgchim.it

Table 1: Reactants and Products in the Synthesis of n-Heptane

Compound Name Molecular Formula Role in Synthesis
Di-n-propyl ketoneC7H14OStarting Material
n-PropylhydrazineC3H8N2Reagent
This compoundC10H22N2Intermediate
n-HeptaneC7H16Final Product

Role in the Synthesis of Other Complex Organic Molecules

The reactivity of the hydrazone functional group extends beyond its use in the Wolff-Kishner reduction, positioning this compound as a potential intermediate in the synthesis of a variety of more complex organic molecules. Hydrazones are known to participate in a range of chemical transformations that allow for the introduction of new functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the nitrogen and the α-carbon of the hydrazone moiety can act as nucleophilic centers. This reactivity can be harnessed in reactions with various electrophiles to build more elaborate molecular frameworks. Furthermore, hydrazones can undergo cycloaddition reactions, serving as building blocks for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals.

While specific, extensively documented examples of this compound in the synthesis of other complex molecules are not widespread in readily available literature, its chemical nature suggests its utility in such synthetic endeavors. The principles of hydrazone chemistry support its potential application in the construction of substituted amines, nitriles, and various heterocyclic systems.

Integration into Multi-Step Synthetic Sequences for Target Compound Development

In the context of multi-step organic synthesis, intermediates like this compound can play a crucial role in the strategic construction of a target molecule. The introduction of the hydrazone functionality can serve as a strategic step to either protect a ketone group or to set the stage for a subsequent key transformation.

Future Directions and Emerging Research Avenues in Di N Propyl Ketone N Propylhydrazone Chemistry

Development of Novel and Green Catalytic Systems for Hydrazone Synthesis and Transformations

The traditional synthesis of hydrazones, including di-n-propyl ketone n-propylhydrazone, often involves the condensation of a ketone with a hydrazine (B178648) in the presence of an acid catalyst. While effective, these methods can present environmental and economic drawbacks. The future in this area lies in the development of novel and green catalytic systems that offer higher efficiency, selectivity, and sustainability.

Recent trends in organic synthesis emphasize the use of environmentally benign reagents and conditions. orientjchem.org For the synthesis of this compound, this translates to exploring alternatives to conventional acid catalysts like sulfuric acid. One promising avenue is the use of milder acids such as acetic acid, which can facilitate the condensation reaction with reduced environmental impact. orientjchem.org Furthermore, the development of heterogeneous catalysts, such as magnesium oxide (MgO) nanoparticles, presents an opportunity for clean, solvent-free reaction conditions. researchgate.net These catalysts can be easily recovered and reused, adding to the economic and environmental viability of the process.

Microwave-assisted synthesis is another green chemistry approach that could be applied to the formation of this compound. ajgreenchem.com This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The exploration of solvent-free or aqueous reaction media further aligns with the principles of green chemistry. orientjchem.org

Below is a comparative table of potential catalytic systems for the synthesis of this compound:

Catalyst SystemReaction ConditionsAdvantagesPotential Challenges
Conventional Acid Catalysis (e.g., H₂SO₄) Organic solvent, refluxHigh conversionHarsh conditions, waste generation
Green Acid Catalysis (e.g., Acetic Acid) Ethanol (B145695), refluxMilder conditions, less corrosiveModerate reaction times
Heterogeneous Nanocatalysis (e.g., MgO) Solvent-free, ultrasonic irradiationHigh yield, catalyst reusability, clean reactionCatalyst synthesis and characterization
Microwave-Assisted Synthesis Solvent-free or minimal solventRapid reaction, high efficiencySpecialized equipment required

Future research will likely focus on optimizing these green catalytic systems for the synthesis of aliphatic hydrazones like this compound and exploring their applicability to a broader range of substrates.

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing valuable insights into the formation of products, the consumption of reactants, and the presence of any transient intermediates.

In situ Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) probe, is well-suited for monitoring the condensation reaction to form this compound. By tracking the disappearance of the C=O stretching band of di-n-propyl ketone and the N-H bending vibration of n-propylhydrazine, alongside the appearance of the C=N stretching band of the hydrazone product, a detailed kinetic profile of the reaction can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for in situ reaction analysis. nih.gov Real-time ¹H NMR spectroscopy can be employed to follow the changes in the chemical shifts of the protons adjacent to the carbonyl group in the ketone and the methylene (B1212753) protons of the n-propyl group in the hydrazine as they are converted to the hydrazone product. mdpi.com This can provide quantitative data on the reaction progress and help in elucidating the reaction mechanism. ruc.dk

A hypothetical dataset from a real-time monitoring experiment is presented below:

Time (minutes)Di-n-propyl Ketone Concentration (M)n-Propylhydrazine Concentration (M)This compound Concentration (M)
01.001.000.00
100.750.750.25
200.550.550.45
300.400.400.60
600.150.150.85
1200.050.050.95

The application of these advanced spectroscopic techniques will enable a more precise control over reaction parameters, leading to improved yields and purity of this compound.

Computational Design of this compound Derivatives with Tunable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. tandfonline.com In the context of this compound, computational methods can be employed to design novel derivatives with tailored electronic and steric properties, thereby tuning their reactivity for specific applications.

By systematically modifying the structure of this compound, for instance, by introducing electron-donating or electron-withdrawing groups on the propyl chains, it is possible to modulate the electron density at the C=N-N moiety. This, in turn, can influence the molecule's reactivity, coordination properties, and photophysical characteristics. acs.org

Computational studies can predict various molecular properties, such as bond lengths, bond angles, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ljmu.ac.uk The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can be used to screen potential derivatives for desired properties.

The following table presents hypothetical calculated properties for a series of designed this compound derivatives:

DerivativeSubstituentHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
Parent -H-6.21.57.7Moderate
Derivative A -NO₂ (electron-withdrawing)-6.81.17.9Decreased
Derivative B -OCH₃ (electron-donating)-5.91.77.6Increased

Such computational screening can guide synthetic efforts, prioritizing the synthesis of derivatives with the most promising properties and accelerating the discovery of new functional molecules.

Exploration of its Role in Supramolecular Chemistry or Material Science (if applicable to the specific hydrazone characteristics)

The hydrazone functional group is a versatile building block in supramolecular chemistry and material science due to its ability to form dynamic covalent bonds and participate in hydrogen bonding. nih.gov While this compound itself may have limited functionality for self-assembly, its derivatives could be designed to play a significant role in these fields.

By introducing functional groups capable of non-covalent interactions, such as hydrogen bond donors/acceptors or aromatic rings for π-π stacking, derivatives of this compound could be directed to self-assemble into well-defined supramolecular structures like gels, liquid crystals, or polymers. bohrium.commdpi.com The dynamic nature of the hydrazone bond could be exploited to create stimuli-responsive materials that change their properties in response to external triggers like pH or light. acs.org

In material science, hydrazone-containing polymers have been investigated for applications such as drug delivery and self-healing materials. rsc.orgrsc.orgnih.gov By incorporating this compound derivatives as monomers or cross-linkers, it may be possible to develop new polymeric materials with tailored properties. For example, a polymer containing this hydrazone unit could exhibit pH-sensitive degradation, making it a candidate for controlled drug release systems. nih.gov

Potential applications in these fields are summarized below:

Application AreaDesign StrategyPotential Functionality
Supramolecular Gels Introduction of hydrogen bonding moietiesStimuli-responsive gelation
Molecular Switches Incorporation of photochromic groupsLight-controlled E/Z isomerization
Dynamic Polymers Use as a dynamic covalent linkerSelf-healing materials, adaptable networks
Drug Delivery Systems Formation of pH-sensitive polymer conjugatesControlled release of therapeutic agents

The future of this compound chemistry is rich with possibilities, extending beyond its fundamental properties to the creation of advanced materials and functional systems.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing di-n-propyl ketone n-propylhydrazone?

  • Answer: The synthesis involves two steps: (1) Preparation of di-n-propyl ketone via pyrolysis of calcium salts of carboxylic acids (e.g., n-butyric acid) at 285–295°C, yielding ~285 g of ketone per 880 g of acid . (2) Reaction of the ketone with n-propylhydrazine under acidic conditions, typically using HCl in anhydrous ether, followed by recrystallization to isolate the hydrazone derivative . Ensure stoichiometric control to minimize by-products like symmetrical ketones or unreacted intermediates .

Q. How can researchers validate the purity of this compound using chromatographic methods?

  • Answer: Utilize reverse-phase HPLC with columns such as Shodex RSpak DS-413 or DE-413. Optimal conditions include:

  • Eluent: Acetonitrile/THF/water (25:25:50) or acetonitrile/water (50:50) .
  • Flow rate: 0.6–1.0 mL/min.
  • Detection: UV at 262 nm.
    Retention times for related ketones (e.g., di-n-propyl ketone) are ~0.4% under these conditions, enabling baseline separation of hydrazone derivatives .

Q. What safety precautions are critical when handling di-n-propyl ketone derivatives?

  • Answer: Di-n-propyl ketone is flammable (NFPA Fire Hazard Rating: 2) and harmful if inhaled (H332). Use fume hoods, flame-resistant gloves, and static-safe equipment. Hydrazones may exhibit similar hazards; avoid skin contact and store under inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during hydrazone synthesis?

  • Answer: Key strategies include:

  • Catalyst refinement: Replace barium hydroxide with zinc chloride to reduce carbonization risks during ketone synthesis .
  • Temperature control: Maintain pyrolysis temperatures below 300°C to prevent adipic acid decomposition .
  • Fractional distillation: Use efficient columns (e.g., Vigreux) to separate di-n-propyl ketone (b.p. 142–143°C) from by-products like ethyl benzyl ketone (b.p. 243–247°C) . Recirculating unreacted acids improves yield by 15–20% .

Q. What analytical approaches resolve discrepancies in reported melting points for hydrazone derivatives?

  • Answer: Discrepancies often arise from impurities or polymorphic forms. Validate purity via:

  • Recrystallization: Use ethanol/water (1:1) to isolate crystalline hydrazones.
  • Cross-validation: Compare with derivatives like 2,4-dinitrophenylhydrazones (m.p. 133–144°C for di-n-propyl ketone derivatives) .
  • DSC/TGA: Quantify thermal stability and polymorph transitions .

Q. How can computational modeling predict the stability of this compound under oxidative conditions?

  • Answer: Apply kinetic models from low-temperature oxidation studies of analogous ethers (e.g., di-n-propyl ether). Key parameters include:

  • Activation energy: Derived from Arrhenius plots of O₂ reactivity.
  • Radical pathways: Simulate peroxy radical formation using CHEMKIN or Cantera . Validate experimentally via FTIR or GC-MS to detect degradation products like CO or aldehydes .

Q. What strategies improve extraction efficiency for hydrazones in complex matrices?

  • Answer: Optimize solvent systems based on partition coefficients:

  • Liquid-liquid extraction: Use methyl isobutyl ketone (MIBK) or benzyl alcohol-toluene (4:1) for >90% recovery. Post-extraction, wash with saturated K₂CO₃ to remove residual acids .
  • Solid-phase extraction (SPE): C18 columns with acetonitrile elution achieve >95% recovery in spiked biological samples .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the toxicity of di-n-propyl ketone derivatives?

  • Answer: Discrepancies arise from differing exposure routes (e.g., inhalation vs. dermal). Reference LD₅₀ values:

  • Acute toxicity (rats): 3.7858 mL/kg (intraperitoneal) .
  • Chronic effects: No data exists; extrapolate from di-2-ethylhexyl adipate (teratogenic at >500 mg/kg) . Conduct in vitro assays (e.g., Ames test) to assess mutagenicity .

Methodological Tables

Analytical Method Conditions Reference
HPLC (Purity)Column: RSpak DE-413; Eluent: CH₃CN/H₂O (50:50)
Melting Point ValidationEthanol/water recrystallization; DSC analysis
Extraction EfficiencyMIBK + K₂CO₃ wash; Recovery: 94.2% (C.V. 5.2%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.